molecular formula C3H10ClN B7803005 trimethylazanium;chloride

trimethylazanium;chloride

Cat. No.: B7803005
M. Wt: 95.57 g/mol
InChI Key: SZYJELPVAFJOGJ-UHFFFAOYSA-N
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Description

Trimethylazanium chloride, also known as (2-hydrazinyl-2-oxoethyl)-trimethylazanium chloride or Girard’s reagent T, is a quaternary ammonium compound (QAC) widely used in the functionalization of cellulose nanomaterials. Its structure features a trimethylammonium group linked to a hydrazinyl-oxoethyl moiety, enabling unique reactivity for covalent modification of polysaccharides. This compound is synthesized through reactions involving hydrazine derivatives and quaternary ammonium precursors, often under mild alkaline conditions .

Properties

IUPAC Name

trimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYJELPVAFJOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75-50-3 (Parent)
Record name Trimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

95.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-81-7
Record name Trimethylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanamine, N,N-dimethyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Preparation Methods

Laboratory-Scale Procedure

In a typical laboratory setup, anhydrous TMA gas is bubbled into a cooled aqueous HCl solution under controlled conditions to mitigate exothermic heat release. The reaction is conducted at 5–40°C, with pH maintained between 6.5–9.5 to ensure complete protonation while minimizing side reactions. Stoichiometric ratios of TMA:HCl (1:1.05–1.1) are critical to achieving >97% purity, as excess HCl prevents residual base contamination. Post-reaction, the solution is concentrated via rotary evaporation or vacuum distillation, yielding a white crystalline product.

Industrial-Scale Production

Industrial processes utilize continuous flow reactors to enhance efficiency. A 33–40% aqueous TMA solution is mixed with 36–38% HCl in jacketed reactors equipped with condensers and mechanical agitators. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature23–28°CMinimizes thermal degradation
Reaction Time1.6–2.4 hoursEnsures complete neutralization
Molar Ratio (TMA:HCl)1:1.1Prevents unreacted TMA or HCl

Under these conditions, industrial batches report yields exceeding 98% with purity >97%.

Purification and Quality Control

Crude trimethylazanium chloride is purified via:

  • Recrystallization : Dissolving the product in ethanol or methanol, followed by slow cooling to induce crystallization.

  • Vacuum Drying : Removing residual solvents at 40–50°C under reduced pressure to prevent hygroscopicity.

  • Chromatographic Techniques : Ion-exchange chromatography for high-purity applications (e.g., pharmaceuticals).

Scientific Research Applications

Chemical Properties and Basic Information

Trimethylammonium chloride is a colorless, crystalline solid that is highly soluble in water. Its chemical formula is C3H9ClN\text{C}_3\text{H}_9\text{ClN}, and it serves as a precursor for many chemical reactions due to its quaternary ammonium structure.

Enzyme Activity Inhibition

TMAC has been shown to inhibit complex enzyme activity by forming complexes with enzymes, which can be utilized in biochemical research to study enzyme mechanisms and interactions .

Model System for Reaction Mechanisms

Researchers use TMAC as a model system for studying reaction mechanisms and structural analysis, particularly in the context of calcium pantothenate metabolism .

Electrochemical Impedance Spectroscopy (EIS)

TMAC enhances electrical conductivity across cell membranes, making it valuable in electrochemical impedance spectroscopy applications .

Animal Feed Additive

TMAC is widely used as an animal feed additive, particularly in poultry and livestock. It promotes growth and improves fat metabolism by acting as a methyl donor, enhancing amino acid utilization .

  • Physiological Effects:
    • Prevents fat accumulation in the liver.
    • Improves egg production and hatchability in chickens.
    • Enhances overall growth rates in livestock .

Plant Growth Regulation

The compound is also utilized as a plant growth regulator, known to affect the growth of various crops including cereal grains and ornamental plants like poinsettias .

Clinical Use

In clinical settings, TMAC has been investigated for its potential to treat fatty liver disease and cirrhosis by improving lipid metabolism . It acts as an endogenous agonist of sigma-1 receptors (Sig-1Rs), which are involved in various neuroprotective processes .

Chemical Manufacturing

TMAC is employed in the synthesis of various chemicals and serves as an intermediate in the production of other substances .

Cleaning Products

The compound is commonly found in laboratory chemicals, washing agents, and cleaning products due to its surfactant properties .

Application AreaSpecific Uses
Scientific ResearchEnzyme inhibition, reaction mechanism studies
AgricultureAnimal feed additive, plant growth regulator
Health ServicesTreatment for fatty liver disease
IndustrialChemical manufacturing, cleaning products

Growth Promotion in Poultry

A study conducted in Japan indicated that 98% of TMAC usage was as a feed additive for chickens, significantly improving growth rates and egg production metrics compared to control groups .

Plant Growth Regulation

Research on the application of TMAC on azaleas demonstrated its effectiveness as a dwarfing agent, leading to improved plant morphology and reduced height without compromising overall health .

Comparison with Similar Compounds

Structural and Functional Differences

Trimethylazanium chloride is compared below with structurally related QACs:

Compound Name Chemical Structure Key Functional Group Primary Applications
Trimethylazanium chloride (2-hydrazinyl-2-oxoethyl)-trimethylazanium chloride Hydrazinyl-oxoethyl Cellulose cationization, LC-MS derivatization
Epoxypropyl trimethylammonium chloride (EPTMAC) (2,3-epoxypropyl)-trimethylammonium chloride Epoxide CNC cationization via ring-opening
(2-Chloroethyl)trimethylazanium chloride (2-chloroethyl)-trimethylazanium chloride Chloroethyl Plant growth regulation
Tetramethylammonium chloride (TMACl) Tetramethylazanium chloride Four methyl groups DNA hybridization, phase-transfer catalyst
Choline chloride (2-hydroxyethyl)-trimethylazanium chloride Hydroxyethyl Deep eutectic solvents, nutraceuticals

Performance in Cellulose Modification

Parameter Trimethylazanium Chloride EPTMAC TMACl
Charge Density (mmol/g) 2.1 1.5 Not applicable
Reaction Temperature 60°C 45–60°C Room temperature
Acid Pretreatment Needed? No Yes No
Antibacterial Efficacy High (>90% inhibition) Moderate Low

Q & A

How can researchers optimize the synthesis of trimethylazanium chloride derivatives for improved yield and purity?

Basic Research Focus : Synthesis optimization.
Methodological Answer :
Trimethylazanium chloride derivatives (e.g., acetyl-, butyryl-, or palmitoyl-L-carnitine hydrochlorides) are synthesized via esterification or acylation of L-carnitine followed by salt formation. Key factors include:

  • Reaction Solvent : Use anhydrous methanol or ethanol to minimize hydrolysis of acyl groups .
  • Temperature Control : Maintain temperatures below 60°C to prevent racemization of chiral centers .
  • Purification : Employ recrystallization in ethanol-water mixtures (e.g., 70:30 v/v) to remove unreacted trimethylamine or acyl chlorides .
  • Yield Monitoring : Track reaction progress via TLC (silica gel, chloroform:methanol:acetic acid = 8:2:0.1) or HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

What analytical techniques are critical for confirming the structural integrity of trimethylazanium chloride derivatives?

Basic Research Focus : Structural characterization.
Methodological Answer :

  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, the crystal structure of (R)-(3-carboxy-2-hydroxypropyl)trimethylazanium chloride (L-carnitine hydrochloride) reveals a hydrogen-bonded network between the carboxyl group and chloride ions, critical for stability .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (D2 _2O, 400 MHz) confirm substituent positions. For acetyl-L-carnitine hydrochloride, the acetyl methyl proton peak appears at δ 2.1 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M-Cl]+^+ ions, e.g., m/z 162.1 for trimethylazanium .

How do researchers address solubility challenges in trimethylazanium chloride-based assays?

Basic Research Focus : Solubility optimization.
Methodological Answer :
Trimethylazanium chloride derivatives exhibit variable solubility:

  • Hydrophilic Derivatives (e.g., acetyl-L-carnitine): Dissolve in water (up to 25 mg/mL) with sonication at 40°C .
  • Lipophilic Derivatives (e.g., palmitoyl-L-carnitine): Use co-solvents like DMSO:water (1:4 v/v) or 0.5% Tween-80 to achieve 5–10 mM stock solutions .
  • pH Adjustment : For zwitterionic forms, adjust pH to 6.5–7.4 (phosphate buffer) to enhance aqueous solubility .

What experimental designs are used to study trimethylazanium chloride’s role in receptor antagonism?

Advanced Research Focus : Functional assays.
Methodological Answer :

  • In Vitro Binding Assays : For kinin B2 receptor antagonism (e.g., Fasitibant chloride), use radiolabeled 3H^3H-bradykinin in HEK293 cells transfected with human B2 receptors. Measure IC50_{50} via competitive binding (Ki _i values < 10 nM reported) .
  • Functional Antagonism : Assess inhibition of calcium flux (Fluo-4 AM dye) in response to receptor activation. Normalize data to positive controls (e.g., HOE-140) .
  • Metabolic Studies : In mitochondrial respiration assays, use palmitoyl-L-carnitine (50–100 µM) to stimulate β-oxidation. Monitor oxygen consumption via Seahorse XF analyzers .

How should researchers resolve contradictions in reported physicochemical data for trimethylazanium chloride derivatives?

Advanced Research Focus : Data validation.
Methodological Answer :
Discrepancies in melting points, solubility, or stability often arise from:

  • Hydration State : Confirm anhydrous vs. monohydrate forms via Karl Fischer titration. For example, butyryl-L-carnitine chloride melts at 163–165°C (anhydrous) vs. 148–150°C (hydrated) .
  • Stereochemical Purity : Use chiral HPLC (Chirobiotic T column, 0.1% formic acid in methanol) to detect enantiomeric impurities > 0.5% .
  • Batch Variability : Compare multiple synthesis lots using DSC (differential scanning calorimetry) to identify polymorphic forms .

What strategies are recommended for isotopic labeling of trimethylazanium chloride in metabolic tracing studies?

Advanced Research Focus : Isotopic labeling.
Methodological Answer :

  • Deuterium Labeling : Synthesize [(2R)-2-(2H3^2H_3)acetyloxy-3-carboxypropyl]trimethylazanium chloride via 2H^2H-acetic anhydride acylation. Confirm labeling efficiency (>98%) via 2H^2H NMR .
  • 13C^{13}C-Carboxyl Labeling : Incorporate 13C^{13}C-sodium acetate during bacterial biosynthesis (e.g., E. coli carnitine acetyltransferase). Validate via LC-MS/MS with MRM transitions .

How can researchers mitigate risks in handling trimethylazanium chloride derivatives?

Basic Research Focus : Safety protocols.
Methodological Answer :

  • Hygroscopicity : Store derivatives at -20°C in desiccated containers with silica gel. For example, acetyl-L-carnitine hydrochloride loses < 1% purity/month under these conditions .
  • Toxicity Screening : Perform acute toxicity assays (e.g., zebrafish LC50_{50}) for novel derivatives. Palmitoyl-L-carnitine shows low toxicity (LC50_{50} > 1 mM) in vitro .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with 1 M NaOH before disposal .

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